molecular formula C9H21NO2 B8654962 N-(2,2-Diethoxyethyl)propan-1-amine CAS No. 81962-40-5

N-(2,2-Diethoxyethyl)propan-1-amine

Cat. No. B8654962
M. Wt: 175.27 g/mol
InChI Key: WPKBVFTTZKQREB-UHFFFAOYSA-N
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Patent
US04397677

Procedure details

Propylamine (100 ml) and 1-bromo-2,2-diethoxyethane (50 ml) were charged into a glass reaction flask equipped with a stirrer, thermometer, heater and reflux condenser. The reaction mixture was then heated at reflux for a period of one hour with stirring. After this time the mixture is treated with 50% by weight aqueous sodium hydroxide and was then distilled under reduced pressure to yield the desired product N-propyl-N-(2,2-diethoxyethyl)amine.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].[OH-].[Na+].Br[CH2:8][CH:9]([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]>>[CH2:1]([NH:4][CH2:8][CH:9]([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12])[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(CC)N
Name
Quantity
50 mL
Type
reactant
Smiles
BrCC(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, heater and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a period of one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
was then distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC)NCC(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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